3-Cyclopropoxy-2-(methylthio)aniline
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Overview
Description
3-Cyclopropoxy-2-(methylsulfanyl)aniline is an organic compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . This compound features a cyclopropoxy group and a methylsulfanyl group attached to an aniline ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-(methylsulfanyl)aniline can be achieved through various methodsThis process typically requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like iron (Fe) and hydrochloric acid (HCl).
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Fe/HCl
Substitution: HNO3 (nitration), SO3/H2SO4 (sulfonation), Br2 (halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines
Scientific Research Applications
3-Cyclopropoxy-2-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group can impart rigidity to the molecule, enhancing its binding affinity to target sites. The methylsulfanyl group can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-N-methyl-2-(methylsulfanyl)aniline: Similar structure but with an additional methyl group on the nitrogen atom.
2-(Methylsulfanyl)aniline: Lacks the cyclopropoxy group, making it less rigid and potentially less active.
Uniqueness
3-Cyclopropoxy-2-(methylsulfanyl)aniline is unique due to the presence of both the cyclopropoxy and methylsulfanyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential therapeutic applications .
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-methylsulfanylaniline |
InChI |
InChI=1S/C10H13NOS/c1-13-10-8(11)3-2-4-9(10)12-7-5-6-7/h2-4,7H,5-6,11H2,1H3 |
InChI Key |
XUCSCKOOQLJRKW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=C1OC2CC2)N |
Origin of Product |
United States |
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